molecular formula C20H19N3 B1218178 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline CAS No. 3248-93-9

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

Cat. No. B1218178
CAS RN: 3248-93-9
M. Wt: 301.4 g/mol
InChI Key: YDCMWLQSPFTWCS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant in the field of organic chemistry due to their complex molecular structures and potential applications in materials science, catalysis, and as intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of compounds similar to the requested molecule often involves multistep reactions, including nucleophilic substitution, cycloaddition, and condensation reactions. For instance, compounds synthesized from 2-amino-N′-arylbenzimidamides with 7,7,8,8-tetracyanoquinodimethane exhibit complex synthesis routes that are essential for constructing the intricate molecular architecture of these molecules (Abd-Elatif et al., 2011).

Molecular Structure Analysis

Molecular structures of compounds within this chemical family are characterized by cyclohexadienylidene motifs and aromatic amines, which are crucial for their chemical reactivity and physical properties. X-ray diffraction analysis and spectroscopic methods like NMR and IR are commonly used for structural elucidation.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloaddition and retro-electrocyclization, leading to the formation of different products depending on the reactants and conditions employed. For example, a study demonstrated the [2 + 2] cycloaddition/retro-electrocyclization/decarboxylation reaction sequence as a method to access 4-aminopyridines from related substrates (Galenko et al., 2023).

Scientific Research Applications

Intermolecular Electron Transfer in Polymer Models

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline and its derivatives play a crucial role in the study of intermolecular electron transfer in polymer models. These compounds are used as models for polyaniline emeraldine base (PANI-EB), showing significant proton-electron transfer and aggregate formation upon protonation, which are key in understanding the electronic properties of polymers (Lokshin et al., 2001).

Hemoglobin Adducts from Metabolites

Research has also explored the formation of hemoglobin adducts from metabolites of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline. Studies on mice show that these adducts could be a result of peroxidative metabolism, leading to potentially genotoxic intermediates, providing insights into the bioactivation pathways of related compounds (Kautiainen et al., 1998).

Structural and Molecular Docking Analysis

In the field of molecular chemistry, derivatives of this compound have been analyzed for their structural aspects, intermolecular interactions, and inhibitory activity against different receptors. This includes conformational analysis and quantum descriptors, making these compounds significant in understanding molecular interactions and potential drug design (Mary et al., 2020).

Synthesis and Chemistry of Derivatives

The synthesis and chemistry of derivatives of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline have been extensively studied. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including organic synthesis and material science (Koyioni & Koutentis, 2019).

Polymeric Applications

This compound is also significant in the synthesis of polymers with specific electronic properties. For example, studies have been conducted on the synthesis of conjugated polyradicals with high spin concentration, utilizing derivatives of this compound. Such research is pivotal in the development of new materials with unique electronic properties (Miyasaka et al., 2001).

Safety And Hazards

This compound is potentially hazardous. It has been classified with the signal word “Danger” and has hazard statements H315-H319-H350-H410 . This means it can cause skin irritation, serious eye irritation, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline
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InChI

InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3
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InChI Key

YDCMWLQSPFTWCS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N
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Molecular Formula

C20H19N3
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Related CAS

632-99-5 (mono-hydrochloride)
Record name Magenta base
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DSSTOX Substance ID

DTXSID0043844, DTXSID80859518
Record name C.I. Basic Violet 14- free base (parent)
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Record name 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
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Molecular Weight

301.4 g/mol
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Physical Description

Dark green powder or greenish crystals with a bronze luster; [MSDSonline]
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Solubility

ALMOST INSOL IN ETHER /MAGENTA/
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Product Name

4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

CAS RN

3248-93-9, 58969-01-0
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Record name Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-
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Record name 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 2
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 3
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 4
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 5
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Reactant of Route 6
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

Citations

For This Compound
3
Citations
I Fratilescu, Z Dudás, M Birdeanu, C Epuran, D Anghel… - Nanomaterials, 2021 - mdpi.com
Hybrid materials, with applications in fuchsine B color removal from wastewaters, were obtained by in situ incorporation of platinum nanoparticles and/or Pt-porphyrin derivatives into …
Number of citations: 4 www.mdpi.com
PB Koli, KH Kapadnis, UG Deshpande - Journal of Environmental …, 2019 - Elsevier
In this research, we report the removal of Carbol Fuchsin dye by using doped Ferrosoferric oxide nanocatalyst. The nanocatalysts Fe 3 O 4 and doped Fe 3 O 4 was characterized by …
Number of citations: 66 www.sciencedirect.com
S SHARMA
Number of citations: 0

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